Cyclo(Met-Met)

Oxidative Stress Cytoprotection Nrf2 Pathway

Source Cyclo(Met-Met) (CAS 73037-51-1), a sulfur-containing cyclic dipeptide that provides distinct redox-active and antioxidant properties not found in non-sulfur analogs. Its cyclic structure ensures enhanced stability against enzymatic degradation compared to linear dipeptides. This compound is ideal for use as a positive control in cytoprotection assays, a baseline agent in antimicrobial susceptibility testing against MRSA, a tool compound for PI3K/AKT pathway analysis in MCF-7 cells, or a calibration standard in pulse radiolysis studies to characterize methionine oxidation kinetics.

Molecular Formula C10H18N2O2S2
Molecular Weight 262.4 g/mol
Cat. No. B12387157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Met-Met)
Molecular FormulaC10H18N2O2S2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCSCC1C(=O)NC(C(=O)N1)CSCC
InChIInChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1
InChIKeyJLEKFIZGPDWATR-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Met-Met) (73037-51-1): A Sulfur-Rich Cyclic Dipeptide with Documented Biological Differentiation for Research Procurement


Cyclo(Met-Met) (CAS 73037-51-1) is a cyclic dipeptide (2,5-diketopiperazine) consisting of two methionine residues cyclized head-to-tail . It has a molecular formula of C₁₀H₁₈N₂O₂S₂ and a molecular weight of 262.39 g/mol . The presence of two sulfur-containing methionine side chains distinguishes this compound from most other cyclic dipeptides, conferring unique redox-active properties and antioxidant capacity not found in sulfur-free analogs . The cyclic backbone restricts conformational flexibility, enhancing stability against enzymatic degradation compared to linear methionine dipeptides . These structural attributes position Cyclo(Met-Met) as a specialized research tool for investigations into oxidative stress, antimicrobial mechanisms, cancer signaling, and supramolecular chemistry.

Why Cyclo(Met-Met) Cannot Be Replaced by Other Cyclic Dipeptides: Sulfur-Driven Differentiation


While the cyclic dipeptide scaffold is shared by many compounds (e.g., cyclo(Leu-Leu), cyclo(Pro-Pro), cyclo(Phe-Phe)), the identity of the amino acid side chains dictates the compound's biological and physicochemical properties . The methionine residues in Cyclo(Met-Met) contain thioether side chains that are capable of undergoing reversible oxidation, forming sulfoxide and three-electron-bonded radical intermediates [1]. This sulfur-centered redox chemistry is entirely absent in analogs composed of aliphatic (Leu, Pro, Ala) or aromatic (Phe, Trp) amino acids . Consequently, substituting Cyclo(Met-Met) with a non-sulfur-containing cyclic dipeptide will not recapitulate antioxidant activities, metal-chelating behavior, or specific radical-scavenging kinetics [1]. The quantitative differentiation below confirms that Cyclo(Met-Met) occupies a distinct functional niche within the diketopiperazine class.

Cyclo(Met-Met) Procurement Decision Matrix: Head-to-Head Quantitative Evidence Versus Comparators


Antioxidant Cytoprotection: 40% Reduction in H₂O₂-Induced Apoptosis Versus Untreated Control

In a cell-based model of oxidative stress, Cyclo(Met-Met) treatment significantly reduced hydrogen peroxide (H₂O₂)-induced fibroblast apoptosis. Quantitatively, the compound reduced the apoptotic cell population by approximately 40% compared to the untreated H₂O₂-challenged control group . This protective effect was mechanistically linked to activation of the Nrf2 antioxidant response pathway . While direct head-to-head data against other cyclic dipeptides under identical conditions is not available in the current literature, class-level inference indicates that sulfur-free cyclic dipeptides (e.g., cyclo(Leu-Leu), cyclo(Pro-Pro)) lack the thioether redox centers required for this specific mode of radical quenching, as confirmed by structure-activity studies showing that sulfur incorporation significantly enhances DPPH radical scavenging efficiency [1]. The 40% reduction in apoptosis represents a quantitative benchmark for researchers selecting Cyclo(Met-Met) for oxidative stress modulation studies.

Oxidative Stress Cytoprotection Nrf2 Pathway

Antimicrobial Activity Against MRSA: MIC of 64 μg/mL and Synergy with β-Lactam Antibiotics

Cyclo(Met-Met) demonstrates measurable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 64 μg/mL determined by broth microdilution assay . Notably, when combined with β-lactam antibiotics, Cyclo(Met-Met) significantly enhanced the antibacterial effect, indicating a synergistic interaction that could be exploited to combat antibiotic resistance . For comparison, other cyclic dipeptides exhibit variable and generally weaker antimicrobial profiles: cyclo(L-Pro-L-Met) shows activity against Candida albicans but is inactive against Gardnerella vaginalis [1], while cyclo(Gly-His) displays cytotoxicity against HeLa and MCF-7 cells with IC₅₀ values of 1.699 mM and 0.358 mM, respectively, but lacks reported MRSA activity . The specific MIC value against a clinically relevant resistant pathogen provides a quantitative selection criterion for antimicrobial screening programs.

Antimicrobial Resistance MRSA Synergy

Cancer Cell Signaling Modulation: 50% Reduction in AKT Phosphorylation in MCF-7 Breast Cancer Cells

In MCF-7 human breast cancer cells, treatment with Cyclo(Met-Met) for 48 hours resulted in a 50% decrease in AKT phosphorylation levels compared to untreated control cells . This reduction in p-AKT was accompanied by cell cycle arrest in the G1 phase, suggesting that Cyclo(Met-Met) interferes with the PI3K/AKT signaling axis—a pathway frequently dysregulated in human cancers . While many cyclic dipeptides have been reported to possess antiproliferative activity, quantitative pathway-specific modulation data are scarce. For context, cyclo(Phe-Phe) has been documented to alleviate bone dysplasia via suppression of phospholipid peroxidation but lacks reported AKT modulation data [1]. The 50% reduction in AKT phosphorylation provides a specific, quantifiable benchmark for researchers evaluating Cyclo(Met-Met) as a chemical probe for PI3K/AKT pathway interrogation.

Cancer Signaling PI3K/AKT Pathway Breast Cancer

OH Radical Reactivity: Characterized Rate Constants for Oxidation and OH⁻ Elimination

The sulfur-containing methionine residues in Cyclo(Met-Met) confer unique radical-scavenging properties that have been quantitatively characterized using pulse radiolysis techniques [1]. Upon reaction with hydroxyl radicals (•OH), Cyclo(Met-Met) forms an OH adduct (cyclo-Met-Met(S∴OH)) with a characteristic absorption maximum at 390 nm (ε₃₉₀ = 4500 dm³ mol⁻¹ cm⁻¹) [1]. This adduct reversibly eliminates hydroxide ion with a pKb of 5.4 ± 0.1, forming a three-electron-bonded radical cation (cyclo-Met-Met(S ∴ S)⁺) that absorbs at 510 nm (ε₅₁₀ = 6200 ± 400 dm³ mol⁻¹ cm⁻¹) [1]. The rate constant for the H⁺-catalyzed elimination is (1.4 ± 0.1) × 10⁹ dm³ mol⁻¹ s⁻¹, while the uncatalyzed reaction proceeds at (1.0 ± 0.1) × 10⁴ s⁻¹ [1]. In contrast, cyclic dipeptides lacking sulfur-containing side chains (e.g., cyclo(Gly-Gly), cyclo(Ala-Ala)) do not form these characteristic three-electron-bonded intermediates and exhibit fundamentally different radical reaction pathways [2]. This precise kinetic and spectroscopic characterization provides a unique fingerprint for researchers studying sulfur-centered radical chemistry.

Free Radical Chemistry Pulse Radiolysis Oxidative Stress

Drug Delivery Potential: 82% Drug Loading Efficiency and 3-Fold Enhanced Tumor Accumulation in Nanoparticle Formulations

Cyclo(Met-Met) has been evaluated as a component of PLGA-based nanoparticulate drug delivery systems. When incorporated into Cyclo(Met-Met)-PLGA nanoparticles, the formulation achieved a high drug loading efficiency of 82% for co-encapsulated therapeutic agents . In vivo biodistribution studies demonstrated that this formulation resulted in a 3-fold increase in tumor-site drug accumulation compared to free drug administration . For comparison, standard PLGA nanoparticles without Cyclo(Met-Met) typically achieve drug loading efficiencies in the range of 30–60% for hydrophobic drugs, depending on the specific cargo and formulation parameters [1]. The 82% loading efficiency represents a quantifiable improvement over many conventional formulations, although head-to-head comparisons under identical conditions are not available. This data suggests that Cyclo(Met-Met) may enhance the encapsulation and targeting capabilities of polymeric nanocarriers.

Nanomedicine Drug Delivery PLGA Nanoparticles

Cyclo(Met-Met) Recommended Application Scenarios Based on Quantifiable Evidence


Oxidative Stress and Nrf2 Pathway Activation Studies

Use Cyclo(Met-Met) as a positive control or chemical probe in cell-based assays examining cytoprotection against H₂O₂-induced oxidative damage. The documented ~40% reduction in apoptosis, linked to Nrf2 pathway activation, provides a quantifiable benchmark for comparing novel antioxidant compounds . This application is particularly relevant for researchers studying age-related oxidative stress, neurodegenerative disease models, or screening libraries of cyclic peptides for cytoprotective activity.

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

Incorporate Cyclo(Met-Met) into antimicrobial susceptibility testing panels targeting methicillin-resistant Staphylococcus aureus (MRSA). The defined MIC of 64 μg/mL serves as a baseline for evaluating structural analogs or combination therapies with β-lactam antibiotics . This scenario is ideal for microbiology laboratories investigating novel adjuvants to restore antibiotic efficacy or for natural product discovery programs screening cyclic dipeptide libraries.

PI3K/AKT Signaling Pathway Interrogation in Breast Cancer Models

Employ Cyclo(Met-Met) as a tool compound in MCF-7 breast cancer cell line studies to assess modulation of the PI3K/AKT signaling axis. The 50% reduction in AKT phosphorylation after 48-hour treatment provides a clear, measurable endpoint for pathway inhibition assays . This application supports cancer biology research focused on identifying novel modulators of oncogenic signaling and validating the role of cyclic dipeptides in tumor suppression.

Pulse Radiolysis and Sulfur-Centered Radical Chemistry Research

Utilize Cyclo(Met-Met) as a reference standard in pulse radiolysis experiments investigating the oxidation of methionine residues and the formation of three-electron-bonded radical intermediates. The precisely characterized rate constants (k(H⁺-catalyzed) = 1.4×10⁹ dm³ mol⁻¹ s⁻¹; k(uncatalyzed) = 1.0×10⁴ s⁻¹) and distinct absorption bands at 390 nm and 510 nm provide essential calibration data [1]. This scenario is critical for radiation chemistry laboratories and researchers studying protein oxidation, antioxidant mechanisms, or the fundamental chemistry of sulfur-containing biomolecules.

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